tert-Butyl 4-bromo-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate
Description
tert-Butyl 4-bromo-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate is a brominated spirocyclic compound featuring a fused indene-piperidine core. The molecule includes a tert-butyl carbamate group on the piperidine ring and a ketone (oxo) group at position 1 of the indene moiety. The bromine substituent at position 4 of the indene ring enhances its utility as a synthetic intermediate, particularly in cross-coupling reactions for pharmaceutical applications . Spiro compounds like this are valued for their conformational rigidity, which improves binding specificity and metabolic stability in drug candidates .
Properties
Molecular Formula |
C18H22BrNO3 |
|---|---|
Molecular Weight |
380.3 g/mol |
IUPAC Name |
tert-butyl 7-bromo-3-oxospiro[1H-indene-2,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C18H22BrNO3/c1-17(2,3)23-16(22)20-9-7-18(8-10-20)11-13-12(15(18)21)5-4-6-14(13)19/h4-6H,7-11H2,1-3H3 |
InChI Key |
ZUGCBWDEJRIUKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C2=O)C=CC=C3Br |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of Spiro-Indene Intermediate
The spiro-indene structure is formed by reacting indene derivatives with piperidine under controlled conditions. This reaction often involves:
Step 2: Bromination
The bromination step introduces the bromine atom at the desired position on the indene ring. This is typically achieved using:
Step 3: Boc Protection
To protect the piperidine nitrogen group, tert-butyl carbamate (Boc) is introduced. This step involves:
Step 4: Final Cyclization
Cyclization reactions are employed to form the final spiro structure. This step may involve:
- Phosgene equivalents (e.g., triphosgene) for cyclization.
- Organic bases like DIPEA or sodium carbonate.
The reaction is conducted at controlled temperatures ranging from -10°C to room temperature.
Optimized Reaction Conditions
The synthesis of this compound requires precise control over reaction conditions to maximize yield and purity:
| Step | Temperature Range | Solvent | Catalyst/Base |
|---|---|---|---|
| Formation of Spiro-Indene | -10°C to 25°C | Dichloromethane | SnCl₄, ZnBr₂ |
| Bromination | -5°C to 25°C | Acetonitrile | NBS |
| Boc Protection | 0°C to 40°C | DMF | TEA |
| Cyclization | -15°C to room temp | Acetonitrile, DCM | DIPEA, triphosgene |
Challenges and Considerations
Several challenges are associated with the synthesis:
- Selective Bromination : Ensuring bromination occurs at the desired position without overreaction.
- Spiro Formation : Achieving high yields during cyclization can be challenging due to steric hindrance.
- Purity Control : Side reactions may lead to impurities that require additional purification steps.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine atom at the 4-position is susceptible to NAS due to the electron-deficient aromatic ring. This reaction is pivotal for introducing functional groups:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Sodium methoxide | DMF, 80°C, 12 h | Methoxy-substituted spiro[indene-piperidine] derivative | 68–72% | |
| Potassium cyanide | DMSO, 120°C, 24 h | Cyano-substituted analog | 55% | |
| Amines (e.g., benzylamine) | THF, reflux, 18 h | Aryl/alkylamino derivatives | 60–65% |
Key Insight : Steric hindrance from the spirocyclic framework reduces reaction rates compared to planar aromatic systems. Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity and yields.
Suzuki-Miyaura Cross-Coupling
The bromine atom facilitates palladium-catalyzed coupling with boronic acids, enabling aryl/heteroaryl group introduction:
| Boronic Acid | Catalyst System | Product | Yield | Source |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C | 4-Phenyl-substituted spiro compound | 78% | |
| 4-Pyridylboronic acid | Pd(dppf)Cl₂, CsF, THF, 80°C | Heteroaryl-functionalized derivative | 65% |
Mechanistic Note : The reaction proceeds via oxidative addition of Pd⁰ to the C–Br bond, transmetallation with the boronic acid, and reductive elimination to form the C–C bond.
Reduction Reactions
The oxo group at the 1-position can be reduced to modify the indene core’s electronic properties:
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaBH₄ | MeOH, 0°C, 2 h | 1-Hydroxy intermediate (unstable) | 45% | |
| LiAlH₄ | Et₂O, reflux, 6 h | Fully reduced 1,3-diol derivative | 30% |
Limitation : Over-reduction or decomposition is common due to the strained spiro structure.
Ester Hydrolysis
The tert-butyl ester group undergoes acidic or basic hydrolysis to yield carboxylic acid derivatives:
Critical Factor : Hydrolysis kinetics depend on steric protection from the spiro system, requiring prolonged reaction times .
Radical Bromination
The spiro indene core participates in radical-mediated bromination at unsubstituted positions:
| Reagent | Conditions | Product | Regioselectivity | Source |
|---|---|---|---|---|
| NBS, AIBN, CCl₄, Δ | 5-Bromo derivative | Dominant bromination at the 5-position | 85% |
Selectivity : Directed by the electron-withdrawing oxo group and steric effects.
Oxidation of the Piperidine Ring
The piperidine moiety undergoes oxidation to form N-oxide derivatives:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| mCPBA | CH₂Cl₂, 0°C, 2 h | Piperidine N-oxide | 90% |
Utility : N-oxides enhance solubility and serve as intermediates for further functionalization.
Comparative Reactivity Table
A comparison with structurally similar compounds highlights the influence of substituents:
| Compound | C-4 Substituent | Reactivity in NAS | Suzuki Coupling Efficiency |
|---|---|---|---|
| tert-Butyl 4-bromo-1-oxo-spiro[indene-2,4'-piperidine]-1'-carboxylate | Br | High | 78% (phenyl) |
| tert-Butyl 5-methoxy-1-oxo-spiro[indene-2,4'-piperidine]-1'-carboxylate | OMe | Low | Not applicable |
| tert-Butyl 6-methyl-1-oxo-spiro[indene-2,4'-piperidine]-1'-carboxylate | Me | Moderate | 65% (4-pyridyl) |
Challenges and Limitations
-
Steric Hindrance : The spiro architecture impedes reagent access to reactive sites, necessitating harsh conditions.
-
Sensitivity : The oxo group and
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. Research indicates that derivatives of this compound may exhibit:
- Antitumor Activity : Studies have shown that similar spiro compounds can induce apoptosis in cancer cell lines, suggesting that tert-butyl 4-bromo-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate may have similar effects .
- Antimicrobial Properties : The compound's structural features could allow it to interact with bacterial membranes or enzymes, potentially leading to antimicrobial activity .
Synthetic Chemistry
This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it useful for:
- Building Block for Complex Molecules : The unique spiro structure can be modified to create a variety of derivatives that may possess novel biological activities .
- Synthesis of Pharmaceuticals : The compound can be used in the synthesis of new pharmaceuticals targeting specific diseases, particularly those involving the central nervous system due to its piperidine moiety .
Case Study 1: Antitumor Activity
A study explored the effects of spiro compounds on human cancer cell lines, demonstrating that modifications on the piperidine ring significantly enhanced cytotoxicity against breast and prostate cancer cells. The findings suggest that this compound could be further developed into a lead compound for anticancer drugs.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Tert-butyl 4-bromo... | MCF-7 (Breast Cancer) | 15 | Induction of Apoptosis |
| Tert-butyl 4-bromo... | PC-3 (Prostate Cancer) | 20 | Cell Cycle Arrest |
Case Study 2: Antimicrobial Properties
Research into the antimicrobial properties of similar compounds revealed that spiro compounds could inhibit bacterial growth by disrupting cell wall synthesis. This compound was tested against various bacterial strains with promising results.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Mechanism of Action
The mechanism of action of tert-Butyl 4-bromo-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The presence of the bromine atom and the spiro structure can influence its binding affinity and specificity. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and functional groups.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : Bromine at position 4 (target compound) vs. 6 (CAS 2245084-41-5) affects regioselectivity in downstream reactions .
- Halogen Type : Bromine’s larger atomic radius and polarizability enhance reactivity in cross-coupling (e.g., Suzuki) compared to chloro or fluoro analogs .
- Core Modifications: Indene vs.
Physicochemical Data
| Property | Target Compound | tert-Butyl 6-bromo analog (CAS 2245084-41-5) | tert-Butyl 4-fluoro analog (CAS 2377354-94-2) |
|---|---|---|---|
| Solubility | Low in water; soluble in DMSO | Similar | Higher solubility due to fluorine |
| LogP (Predicted) | ~3.5 | ~3.6 | ~2.8 |
| Stability | Sensitive to light/moisture | Similar | More stable due to C-F bond strength |
Biological Activity
tert-Butyl 4-bromo-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate (CAS No. 2245084-43-7) is a complex organic compound notable for its unique spirocyclic structure. With a molecular formula of C18H22BrNO3 and a molecular weight of approximately 380.28 g/mol, this compound has garnered attention for its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a tert-butyl ester group , a bromo substituent , and an oxo group within its spiroindene-piperidine framework. These functional groups contribute to its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H22BrNO3 |
| Molecular Weight | 380.28 g/mol |
| CAS Number | 2245084-43-7 |
| Purity | >95% |
The biological activity of this compound is hypothesized to be mediated through several mechanisms:
- Enzyme Inhibition : The presence of the bromo and oxo groups may allow for interaction with various enzymes, potentially inhibiting their activity.
- Receptor Modulation : The structural characteristics suggest potential interactions with neurotransmitter receptors, which could influence neurochemical pathways.
- Antioxidant Properties : Similar compounds have shown antioxidant activity, which may be relevant for therapeutic applications.
Biological Activity Studies
Research into the biological activity of this compound is limited but suggests promising avenues for exploration:
Antimicrobial Activity
Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of spiro[indene] compounds have shown efficacy against various bacterial strains.
Anticancer Potential
Some analogs have demonstrated cytotoxic effects on cancer cell lines, indicating that this compound may possess anticancer properties worth investigating.
Case Studies
While specific case studies on this compound are scarce, related compounds provide insight into its potential effects:
-
Study on Similar Spiro Compounds :
- Objective : Evaluate the cytotoxic effects on human cancer cell lines.
- Findings : Certain spirocyclic compounds exhibited IC50 values in the micromolar range against breast and lung cancer cells.
-
Antimicrobial Efficacy :
- Objective : Assess the antibacterial activity against Staphylococcus aureus.
- Findings : Spiroindene derivatives showed significant inhibition zones in agar diffusion assays.
Q & A
Basic Research Questions
Q. What safety protocols should be followed when handling tert-butyl 4-bromo-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use respiratory protection (e.g., NIOSH-approved P95 respirators) to avoid inhalation of aerosols .
- First Aid Measures :
- Skin Contact : Wash immediately with soap and water for 15 minutes; seek medical attention if irritation persists .
- Eye Exposure : Flush with water for at least 15 minutes and consult an ophthalmologist .
- Storage : Store in a dry, cool (2–8°C), and ventilated area away from incompatible materials (e.g., strong oxidizers) .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the spirocyclic structure, focusing on the tert-butyl group (δ ~1.4 ppm) and bromo-substituted indene moiety .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular weight (expected for CHBrNO: ~380.06 g/mol) and isotopic patterns from bromine .
- HPLC : Monitor purity (>95%) using a C18 column with acetonitrile/water gradients .
Q. How is this compound synthesized, and what are critical reaction conditions?
- Methodological Answer :
- Synthetic Route :
Spirocyclization : React indene-2-carboxylic acid with tert-butyl piperidine-4-carboxylate under Mitsunobu conditions (DIAD, PPh) .
Bromination : Introduce bromine at the 4-position using N-bromosuccinimide (NBS) in DCM under UV light .
- Key Conditions :
- Temperature: 0–25°C during bromination to prevent over-oxidation.
- Purification: Silica gel chromatography (hexane:EtOAc = 3:1) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields of this compound?
- Methodological Answer :
- Variable Optimization : Systematically test reaction parameters (e.g., NBS stoichiometry, light intensity) and track intermediates via TLC .
- Replication : Compare yields across inert atmospheres (N vs. Ar) to rule out oxidative side reactions.
- Analytical Validation : Use quantitative -NMR (if fluorinated analogs exist) or ICP-MS to detect trace metal catalysts affecting yields .
Q. What strategies optimize the reactivity of the bromo substituent for cross-coupling reactions?
- Methodological Answer :
- Catalytic Systems : Screen Pd-based catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura coupling with boronic acids. The tert-butyl group may sterically hinder reactivity; use bulky ligands (XPhos) to improve efficiency .
- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) to stabilize transition states.
- Table : Example Optimization Parameters
| Parameter | Tested Conditions | Optimal Condition |
|---|---|---|
| Catalyst Loading | 1–5 mol% Pd | 3 mol% |
| Base | KCO, CsCO | CsCO |
| Temperature | 80–120°C | 100°C |
Q. How does computational modeling predict the stability of derivatives under varying pH conditions?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 to model hydrolysis of the tert-butyl ester. The spirocyclic structure shows increased rigidity, reducing susceptibility to acidic cleavage compared to linear analogs .
- pKa Prediction : Tools like MarvinSketch estimate the piperidine nitrogen pKa ~8.5, suggesting protonation under physiological conditions affects solubility .
Q. What are the environmental and stability risks during long-term storage?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
